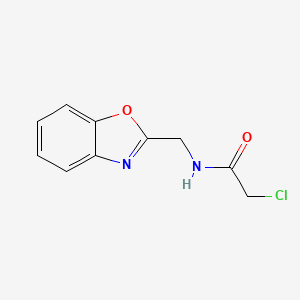

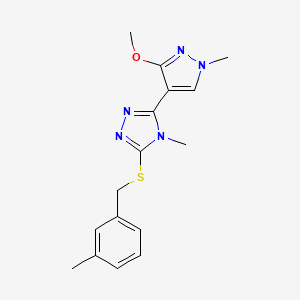

2-(1-苄基咪唑-2-基)硫代基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its structure . It has shown significant antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .

Synthesis Analysis

The compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control . The parent sulfonamide was then further reacted to obtain the final compound .Molecular Structure Analysis

The structure of the sulfonamide derivatives, including this compound, was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride . The specific reactions and their mechanisms would require more detailed study.科学研究应用

合成和抗菌活性

Devi、Shahnaz 和 Prasad (2022) 的一项研究概述了一系列新型 2-巯基苯并咪唑衍生物的合成,包括与所请求的化学结构相似的化合物。这些化合物对各种革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌和大肠杆菌)表现出显着的抗菌活性,并对烟曲霉和白色念珠菌表现出抗真菌特性。这些化合物在卤水虾生物测定中还显示出细胞毒性,表明它们作为抗菌剂和抗真菌剂的潜力 (Devi, Shahnaz, & Prasad, 2022)。

抗真菌和遗传毒性

Benvenuti 等人 (1997) 合成了苯并咪唑衍生物并研究了它们的抗菌和遗传毒性活性。一种衍生物的晶体和分子结构通过 X 射线衍射分析确定。本研究有助于了解化学物质的结构对其生物活性的影响 (Benvenuti, Severi, Sacchetti, Melegari, Vampa, Zani, Mazza, & Antolini, 1997)。

晶体结构分析

Subasri 等人 (2017) 提供了类似硫代乙酰胺化合物的晶体结构分析,增强了对它们的分子构象及其与生物靶标潜在相互作用的理解。这些见解对于药物设计和新治疗剂的开发至关重要 (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017)。

潜在的抗幽门螺杆菌剂

Carcanague 等人 (2002) 扩展了苯并咪唑骨架的化学,以产生对幽门螺杆菌具有强效活性的衍生物。这包括开发符合重要体外微生物学标准的化合物,展示了对各种幽门螺杆菌菌株(包括对标准治疗耐药的菌株)的低最小抑菌浓度 (MIC) 值。这些化合物显示出选择性活性、对其他微生物的低毒性和有希望的药代动力学特征,可作为新型抗幽门螺杆菌剂的潜在用途 (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002)。

基础油的抗氧化性能

Basta 等人 (2017) 研究了一些苯并咪唑衍生物,包括与目标化合物结构相关的衍生物,作为基础油的抗氧化剂。对这些化合物改善油的氧化稳定性的能力进行了评估,表明它们在生物医学应用之外的潜在用途 (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017)。

作用机制

Target of Action

The primary targets of the compound “2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” are currently unknown. This compound belongs to the class of imidazoles , which are known to interact with a variety of targets in the body, including enzymes, receptors, and ion channels.

Mode of Action

Imidazoles, in general, can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The exact mechanism for this compound would depend on its specific targets.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Imidazoles can influence a variety of biochemical pathways depending on their targets . Once the targets are identified, the affected pathways and their downstream effects can be better understood.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. These properties are crucial for understanding the bioavailability of the compound. Typically, imidazoles have good absorption and distribution profiles due to their small size and ability to form hydrogen bonds . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action. Generally, imidazoles can have a wide range of effects, from modulating enzyme activity to altering cellular signaling .

未来方向

The compound shows promise as an antibacterial agent, particularly against Escherichia coli and Bacillus subtilis . Future research could focus on further understanding its mechanism of action, optimizing its synthesis process, and conducting more comprehensive safety and toxicity studies. Additionally, its potential applications in treating other types of infections could also be explored.

属性

IUPAC Name |

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-19(22-16-6-7-17-18(12-16)26-11-10-25-17)14-27-20-21-8-9-23(20)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHXZMCRBBBTNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)

![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)